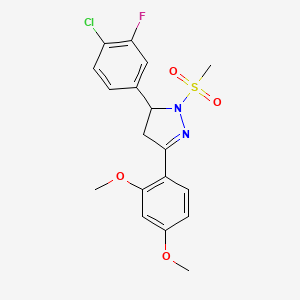
5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H18ClFN2O4S and its molecular weight is 412.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- Aromatic Rings : A 4-chloro-3-fluorophenyl ring and a 2,4-dimethoxyphenyl ring.
- Methanesulfonyl Group : Enhances solubility and biological activity.
- Dihydro-Pyrazole Framework : Provides a scaffold for biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound have been explored in several studies:
Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| MDA-MB-231 | 17.82 | Synergistic effect with doxorubicin |
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
In addition to anticancer effects, some studies have reported antimicrobial activity against various pathogens. The structure of the compound suggests potential interactions with microbial enzymes or cell membranes.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) on the phenyl rings enhances lipophilicity and potentially increases binding affinity to biological targets.
- Methanesulfonyl Group : This group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the efficacy of this pyrazole derivative in combination with doxorubicin in breast cancer models. Results indicated a significant increase in apoptosis rates compared to doxorubicin alone. -
Evaluation of Anti-inflammatory Effects :
Another study focused on the anti-inflammatory potential of pyrazole derivatives, revealing that compounds with similar structures effectively reduced inflammation markers in vitro.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-25-12-5-6-13(18(9-12)26-2)16-10-17(22(21-16)27(3,23)24)11-4-7-14(19)15(20)8-11/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHGUXFXHKOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)Cl)F)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














